molecular formula C20H18BrNO2 B340644 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate

2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B340644
M. Wt: 384.3 g/mol
InChI Key: VPCXUCFHDZOZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with isobutyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.

    Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted quinoline derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Phenyl-substituted quinoline derivatives

    Substitution: Functionalized quinoline derivatives with various substituents

Scientific Research Applications

2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological processes and pathways, including enzyme inhibition, receptor binding, and cellular signaling.

    Material Science: The compound can be used in the development of new materials with unique optical, electronic, or magnetic properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes, receptors, or DNA. This binding can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The bromophenyl group and the quinoline core play crucial roles in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific combination of the quinoline core, bromophenyl group, and isobutyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

2-methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C20H18BrNO2/c1-13(2)12-24-20(23)17-11-19(14-7-9-15(21)10-8-14)22-18-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3

InChI Key

VPCXUCFHDZOZGV-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

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